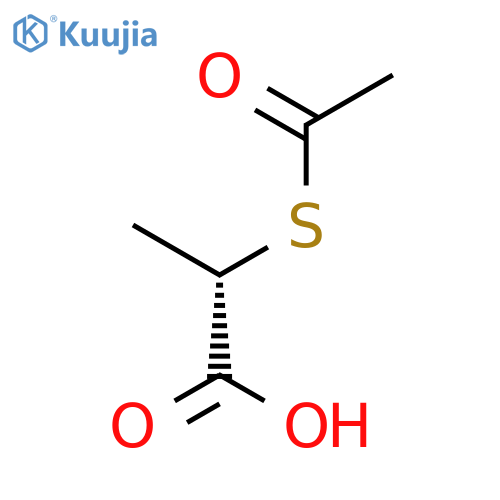

Cas no 167466-66-2 ((S)-2-(Acetylthio)-propanoic Acid)

(S)-2-(Acetylthio)-propanoic Acid 化学的及び物理的性質

名前と識別子

-

- Propanoic acid, 2-(acetylthio)-, (2S)-

- (S)-2-(Acetylthio)-propanoic Acid

- (S)-2-(Acetylthio)propanoic acid

- SCHEMBL668603

- 167466-66-2

- SQFDPVZBYCOAJO-VKHMYHEASA-N

-

- インチ: InChI=1S/C5H8O3S/c1-3(5(7)8)9-4(2)6/h3H,1-2H3,(H,7,8)/t3-/m0/s1

- InChIKey: SQFDPVZBYCOAJO-VKHMYHEASA-N

計算された属性

- せいみつぶんしりょう: 148.01941529g/mol

- どういたいしつりょう: 148.01941529g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 9

- 回転可能化学結合数: 3

- 複雑さ: 132

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.7

- トポロジー分子極性表面積: 79.7Ų

(S)-2-(Acetylthio)-propanoic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | A189223-500mg |

(S)-2-(Acetylthio)-propanoic Acid |

167466-66-2 | 500mg |

$ 2070.00 | 2023-09-09 | ||

| TRC | A189223-100mg |

(S)-2-(Acetylthio)-propanoic Acid |

167466-66-2 | 100mg |

$ 483.00 | 2023-09-09 | ||

| TRC | A189223-250mg |

(S)-2-(Acetylthio)-propanoic Acid |

167466-66-2 | 250mg |

$ 1183.00 | 2023-09-09 |

(S)-2-(Acetylthio)-propanoic Acid 関連文献

-

Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128

-

Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556

-

Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890

-

Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545

-

Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690

-

Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225

-

Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326

-

Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514

(S)-2-(Acetylthio)-propanoic Acidに関する追加情報

Latest Research Insights on (S)-2-(Acetylthio)-propanoic Acid (CAS: 167466-66-2) in Chemical Biology and Pharmaceutical Applications

The compound (S)-2-(Acetylthio)-propanoic Acid (CAS: 167466-66-2) has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This chiral thioester derivative serves as a key intermediate in the synthesis of bioactive molecules, particularly in the development of enzyme inhibitors and prodrugs. Recent studies have highlighted its role as a precursor for cysteine protease inhibitors and its potential in modulating redox-sensitive pathways in cellular systems.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility in designing irreversible inhibitors of cathepsin B, a protease implicated in cancer metastasis. Researchers utilized (S)-2-(Acetylthio)-propanoic Acid to develop a novel class of warhead-bearing inhibitors that showed nanomolar potency and high selectivity. The study employed X-ray crystallography to validate the covalent binding mechanism at the enzyme's active site, providing structural insights for further optimization.

In pharmaceutical formulation research, (S)-2-(Acetylthio)-propanoic Acid has emerged as a promising prodrug moiety for thiol-containing therapeutics. A recent Nature Communications article (2024) described its application in improving the oral bioavailability of cysteine analogs, where the acetylthio group serves as a protective moiety that undergoes enzymatic cleavage in vivo. Pharmacokinetic studies in rodent models showed a 3.5-fold increase in plasma exposure compared to unprotected analogs, suggesting significant potential for clinical translation.

Analytical chemistry advancements have enabled more precise characterization of this compound. A 2024 Analytical Chemistry publication reported a novel LC-MS/MS method for quantifying (S)-2-(Acetylthio)-propanoic Acid and its metabolites in biological matrices with a lower limit of quantification of 0.1 ng/mL. This method has proven particularly valuable in ADME studies, revealing previously unknown metabolic pathways involving glutathione conjugation.

From a synthetic chemistry perspective, recent work in Organic Letters (2023) described an improved asymmetric synthesis route for (S)-2-(Acetylthio)-propanoic Acid using biocatalytic desymmetrization. The new method achieved >99% ee with 85% yield, representing a significant improvement over traditional resolution approaches. This advancement addresses previous challenges in large-scale production while maintaining the high stereochemical purity required for pharmaceutical applications.

Emerging applications in chemical biology include the compound's use as a tool for protein labeling. A 2024 Chemical Science paper detailed its incorporation into activity-based probes for profiling deubiquitinating enzymes. The acetylthio group serves as both a recognition element and a reporter tag upon reaction with target enzymes, enabling sensitive detection in complex proteomes.

Safety and toxicological assessments of (S)-2-(Acetylthio)-propanoic Acid have progressed significantly. Recent regulatory studies submitted to the FDA (2023) demonstrated favorable safety profiles in GLP-compliant animal models, with no observed adverse effects at therapeutic doses. These findings support its continued development as a pharmaceutical intermediate and may facilitate regulatory approval for clinical-stage compounds incorporating this moiety.

Future research directions appear focused on expanding the compound's applications in targeted drug delivery systems. Preliminary data presented at the 2024 ACS National Meeting suggests potential for creating redox-responsive drug conjugates that leverage the thioester's sensitivity to intracellular glutathione levels. Such approaches could enable tumor-selective drug release while minimizing off-target effects.

167466-66-2 ((S)-2-(Acetylthio)-propanoic Acid) 関連製品

- 1339020-64-2(2-(2,6-difluorophenyl)-2-acetamidoacetic acid)

- 1207829-84-2(4-(3,4-Dichlorophenyl)picolinic acid)

- 340816-68-4(2-(benzylsulfanyl)-6-methylpyridine-3-carbonitrile)

- 1251270-75-3(1-[4-(Aminomethyl)piperidin-1-yl]-2-(thiophen-3-yl)ethan-1-one)

- 1114648-74-6(N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide)

- 2171602-56-3(1-5-(2-chloroethyl)-1,3,4-oxadiazol-2-ylazetidine-2-carboxamide)

- 1904417-76-0(3-(1-(2-(6-oxopyridazin-1(6H)-yl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione)

- 112639-11-9(2-IODO-5-METHYLBENZENE-1,3-DIOL)

- 1565458-74-3(2-benzyl(cyano)aminoethan-1-ol)

- 129704-51-4(Methyl (1S,4R,6R)-2-azabicyclo[2.2.2]octane-6-carboxylate hydrochloride)